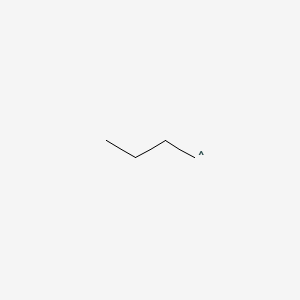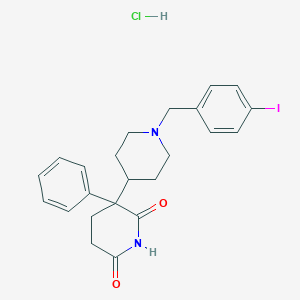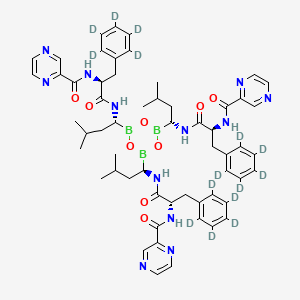![molecular formula C8H14ClN3O B10814860 (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride](/img/structure/B10814860.png)
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is known for its unique structural features, which include a pyrrolidine ring and an aminopropanoyl group, making it a valuable building block in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the catalytic asymmetric synthesis, which employs chiral ligands or organocatalysts to achieve high enantioselectivity . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that utilize continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-carbonitrile derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties.
Aminopropanoyl derivatives: Compounds with the aminopropanoyl group exhibit similar reactivity and applications.
Uniqueness
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H14ClN3O |
|---|---|
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6(10)8(12)11-4-2-3-7(11)5-9;/h6-7H,2-4,10H2,1H3;1H/t6-,7-;/m0./s1 |
Clé InChI |
LWCPFPXWGSZGOI-LEUCUCNGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C#N)N.Cl |
SMILES canonique |
CC(C(=O)N1CCCC1C#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydride](/img/structure/B10814779.png)




![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10814805.png)
![ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate](/img/structure/B10814808.png)

![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione](/img/structure/B10814820.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814822.png)
![4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol;methane](/img/structure/B10814832.png)
![(1R,9S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione](/img/structure/B10814843.png)
![[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate;dihydrochloride](/img/structure/B10814846.png)
![(3Z)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814859.png)
